1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution . The presence of the amine group suggests that it might be synthesized from a nitro compound through reduction .
Molecular Structure Analysis
The molecular structure analysis of similar compounds is often done using techniques like X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.
Chemical Reactions Analysis
The compound, due to the presence of an amine group, might undergo reactions typical for amines, such as forming amides, imines, or undergoing alkylation . The indene structure might participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups (like the amine) can influence its solubility in different solvents .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Dopamine Receptors Ligands : The synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives was explored. These compounds displayed affinity for dopamine D1 and D2 receptors in the nanomolar range, with some acting as central D1 agonists (Claudi et al., 1996).
- Molecular and Electronic Structure Investigation : A study investigated the molecular and electronic structure of a related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine. The study involved spectroscopy and X-ray diffraction, providing insights into the compound's structure and electronic properties (Özdemir et al., 2009).
Biological and Pharmaceutical Studies
- Neurotropic Activity Study : Research on 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1 H -pyrrolo[3,4- b ]quinolin-9-amine, a structurally similar compound, revealed significant effects on the motor activity of mice, indicating potential neurotropic activity (Zaliznaya et al., 2020).
- Antioxidant and Enzyme Inhibition : A series of derivatives were synthesized and tested for their antioxidant activity and potential as enzyme inhibitors. Some compounds exhibited potent antioxidant properties and were effective in inhibiting the growth of a protein tyrosine kinase enzyme (Reddy et al., 2019).
Material Science and Polymer Chemistry
- Polymer Synthesis and Modification : The synthesis of a bismaleimide derived from a similar compound was achieved. This material was then polymerized, and its properties were characterized, including thermal stability, which is crucial for various engineering applications (Vijayakumar et al., 2009).
- Functional Modification of Hydrogels : A study explored the modification of poly vinyl alcohol/acrylic acid hydrogels using amine compounds. This modification improved the hydrogels' thermal stability and conferred antibacterial and antifungal properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Chemical Synthesis and Catalysis
- Synthesis of Aminothiazole Derivatives : Aminothiazole derivatives, which have varied biological applications, were synthesized and characterized using various spectroscopic techniques. These compounds showed potential bioactivity, indicated by their electronic properties (Adeel et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17/h4-10H,11,19-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSKOGYKWHUSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969898 | |
Record name | 1-(4-Aminophenyl)-1,3,3-trimethyl-5-indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54628-89-6 | |
Record name | 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54628-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054628896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Aminophenyl)-1,3,3-trimethyl-5-indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30969898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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